1-Chloro-3-methoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methoxybutan-2-one is a chemical compound with the molecular formula C5H9ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorine atom, a methoxy group, and a ketone functional group.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methoxybutan-2-one . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-methoxybutan-2-one can be synthesized through the methylation of acetoin with dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to previously published methods . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial to achieving high productivity and cost-effectiveness. The compound is often produced in facilities equipped with advanced chemical processing technologies to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methoxybutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Chloro-3-methoxybutan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybutan-2-one: A similar compound with a methoxy group and a ketone functional group but without the chlorine atom.
3-Chloro-2-butanone: Contains a chlorine atom and a ketone group but lacks the methoxy group.
Uniqueness
1-Chloro-3-methoxybutan-2-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Biological Activity
1-Chloro-3-methoxybutan-2-one (C5H9ClO2) is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and industrial applications. Its unique structure, characterized by a chloro group and a methoxy group, suggests potential biological activities that merit detailed investigation. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C5H9ClO2
- SMILES : CC(C(=O)CCl)OC
- InChIKey : YUPPAQKACAMXOD-UHFFFAOYSA-N
The compound features a carbonyl group (C=O) adjacent to a chloro group (Cl) and a methoxy group (–OCH3), which may influence its reactivity and biological interactions.
2. Cytotoxicity and Cancer Research
The cytotoxic effects of halogenated compounds are of significant interest in cancer research. A study evaluating the cytotoxicity of related compounds found that modifications in the halogen and functional groups can enhance or diminish anticancer activity. Although direct studies on this compound are scarce, its structural analogs have shown promise as potential anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
3. Neuropharmacological Effects
Emerging research suggests that compounds with similar structures may influence neurotransmitter systems. For example, studies on related methoxy-containing compounds have indicated potential interactions with dopaminergic and serotonergic pathways, which could be relevant for neurodevelopmental disorders. Investigating the effects of this compound on neuronal cells could provide insights into its neuropharmacological profile.
Study on Structural Analogues
A comparative study examined several chlorinated ketones for their biological activities, including cytotoxicity against cancer cell lines. The findings revealed that structural modifications significantly impacted biological activity, with certain derivatives showing enhanced potency compared to others. This highlights the importance of structure-activity relationships (SAR) in predicting the biological effects of compounds like this compound.
Neurodevelopmental Implications
In a broader context, research into neurodevelopmental disorders has identified several small molecules capable of modulating chloride transport in neurons. Compounds structurally similar to this compound could potentially be explored for their effects on neuronal excitability and neurotransmitter release.
Summary of Findings
Property | Observation |
---|---|
Antimicrobial Activity | Potential based on structural similarities with known active compounds |
Cytotoxicity | Limited data; requires further investigation |
Neuropharmacological Effects | Possible interactions with neurotransmitter systems; needs exploration |
Properties
IUPAC Name |
1-chloro-3-methoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(8-2)5(7)3-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPAQKACAMXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2356405-40-6 |
Source
|
Record name | 1-chloro-3-methoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.